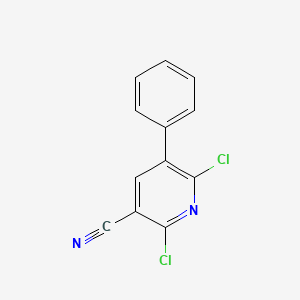

2,6-Dichloro-5-phenylnicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dichloro-5-phenylnicotinonitrile is an organic compound with the molecular formula C12H6Cl2N2 It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a phenyl group at the 5 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-phenylnicotinonitrile typically involves the chlorination of 5-phenylnicotinonitrile. One common method includes the reaction of 5-phenylnicotinonitrile with phosphorus trichloride (PCl3) and chlorine gas (Cl2) in a suitable solvent, such as toluene, under controlled temperature conditions . The reaction is carried out in a high-pressure reactor to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-5-phenylnicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of 2,6-diamino-5-phenylnicotinonitrile or 2,6-dithio-5-phenylnicotinonitrile.

Reduction: Formation of 2,6-dichloro-5-phenylaminomethylpyridine.

Oxidation: Formation of 2,6-dichloro-5-phenylpyridinecarboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2,6-Dichloro-5-phenylnicotinonitrile (CAS number: 10177-06-7) is a member of the nicotinonitrile family characterized by a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a phenyl group at the 5 position. The presence of the cyano group contributes to its reactivity and versatility in chemical synthesis.

Pharmaceutical Applications

-

Synthesis of Pharmaceutical Compounds :

- This compound acts as an important intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics facilitate modifications that lead to the development of new drugs with enhanced pharmacological properties.

-

Biological Activity :

- Research indicates that compounds within the nicotinonitrile class, including this compound, exhibit significant biological activities. These may include antibacterial, antifungal, and potential anticancer properties. Such activities make it a candidate for further investigation in drug development.

Agrochemical Applications

-

Plant Health Inducer :

- This compound has been identified as a synthetic inducer of plant resistance against various pathogens, including bacteria and fungi. Studies have shown that it can enhance disease resistance in crops such as pepper, pear, and rice.

-

Mechanism of Action :

- The mechanism involves triggering plant defense mechanisms, which can lead to increased resilience against environmental stressors and pathogens. This application is crucial for sustainable agriculture practices aimed at reducing chemical pesticide use.

Case Study 1: Enhanced Disease Resistance in Crops

- A study conducted on pepper plants treated with this compound demonstrated a marked increase in resistance to bacterial infections. The treated plants exhibited less disease severity compared to untreated controls.

Case Study 2: Efficacy in Rice Cultivation

- In rice cultivation trials, application of this compound resulted in improved resistance to fungal pathogens, leading to higher yield and better quality grains. This suggests its potential as a biopesticide alternative.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-5-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of chlorine atoms and the phenyl group contributes to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Dichloro-5-fluoronicotinonitrile

- 2,6-Dichloro-5-methylnicotinonitrile

- 2,6-Dichloro-5-ethylnicotinonitrile

Uniqueness

2,6-Dichloro-5-phenylnicotinonitrile is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs. The phenyl group enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

2,6-Dichloro-5-phenylnicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and its potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H8Cl2N3

- Molecular Weight : 269.12 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Studies have shown that it may act as an inhibitor of certain kinases involved in cancer cell proliferation and survival. Specifically, it has been noted for its potential inhibitory effects on MNK1 and MNK2 kinases, which play significant roles in oncogenic signaling pathways.

In Vitro Studies

A variety of in vitro studies have evaluated the efficacy of this compound against different cancer cell lines. The following table summarizes key findings from these studies:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Breast Cancer Treatment : In a study involving MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of cell growth and induction of apoptosis. The mechanism was linked to the downregulation of MNK1/2 activity, which subsequently decreased eIF4E phosphorylation and disrupted protein synthesis pathways crucial for tumor growth .

- Lung Cancer Models : Research on A549 lung cancer cells demonstrated that this compound induced oxidative stress leading to apoptosis. The study indicated that the compound could effectively target cancer cells while sparing normal cells .

- Cervical Cancer Studies : In HeLa cells, the compound was shown to cause cell cycle arrest at the G1 phase and trigger apoptotic pathways. This suggests a dual mechanism involving both cell cycle regulation and apoptosis induction .

Eigenschaften

IUPAC Name |

2,6-dichloro-5-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2N2/c13-11-9(7-15)6-10(12(14)16-11)8-4-2-1-3-5-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEKKVXWLMTDNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C(=C2)C#N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.